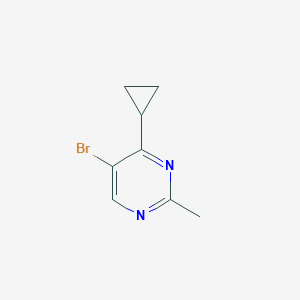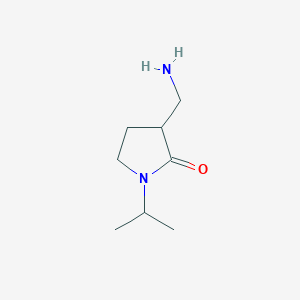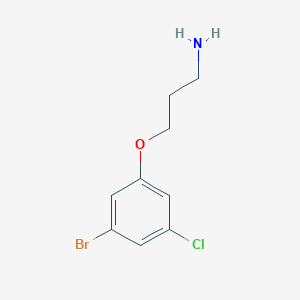![molecular formula C8H6N2O3 B1446740 Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate CAS No. 408502-47-6](/img/structure/B1446740.png)
Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate
Übersicht
Beschreibung
Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate is a heterocyclic compound that features a fused benzene ring with an oxadiazole ring.
Wirkmechanismus
Target of Action
Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate, also known as methyl 2,1,3-benzoxadiazole-4-carboxylate, is a compound that has been synthesized as an anti-infective agent . The primary targets of this compound are various enzymes and proteins that contribute to the proliferation of infectious microorganisms .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in their function. This compound acts as an electron withdrawing group , which can affect the function of these targets and inhibit the growth of the infectious microorganisms .
Biochemical Pathways
this compound affects several biochemical pathways. Its action on the targets disrupts the normal functioning of these pathways, leading to the inhibition of the growth of the infectious microorganisms . The downstream effects of this disruption can include the death of the microorganisms or the prevention of their replication.
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
The result of the action of this compound is the inhibition of the growth of infectious microorganisms. This leads to molecular and cellular effects such as the death of the microorganisms or the prevention of their replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzo[c][1,2,5]oxadiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminobenzoic acid with nitrous acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization with an appropriate ester, such as methyl chloroformate, under acidic conditions to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. Catalysts and solvents are optimized to facilitate the cyclization process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles, typically using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully saturated heterocycles.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly in targeting hypoxic tumor cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate can be compared with other similar compounds such as:
Benzo[c][1,2,5]thiadiazole Derivatives: These compounds also exhibit significant biological activities but differ in their sulfur-containing ring, which can alter their chemical reactivity and biological interactions.
1,2,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, leading to variations in their chemical properties and applications.
List of Similar Compounds
- Benzo[c][1,2,5]thiadiazole
- 1,2,4-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,3-Oxadiazole
Eigenschaften
IUPAC Name |
methyl 2,1,3-benzoxadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-12-8(11)5-3-2-4-6-7(5)10-13-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSWAPPOVLNWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NON=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1446657.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1446662.png)


![7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1446666.png)
![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1446670.png)


![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1446676.png)
![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)



